molecular formula C7H6ClF3N2 B13049416 (R)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine

(R)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine

Cat. No.: B13049416
M. Wt: 210.58 g/mol
InChI Key: PGGYGKSJEXQAQS-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine is a chiral amine featuring a 4-chloropyridin-3-yl substituent and a trifluoroethyl backbone. The (R)-stereochemistry at the amine-bearing carbon distinguishes it from racemic or (S)-enantiomers, which may exhibit divergent biological activities.

Properties

Molecular Formula

C7H6ClF3N2

Molecular Weight

210.58 g/mol

IUPAC Name

(1R)-1-(4-chloropyridin-3-yl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C7H6ClF3N2/c8-5-1-2-13-3-4(5)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m1/s1

InChI Key

PGGYGKSJEXQAQS-ZCFIWIBFSA-N

Isomeric SMILES

C1=CN=CC(=C1Cl)[C@H](C(F)(F)F)N

Canonical SMILES

C1=CN=CC(=C1Cl)C(C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloropyridine and trifluoroethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters and product quality.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of ®-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The trifluoroethylamine group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride
  • Structure : A benzene ring with a 4-chloro substituent instead of pyridine.
  • Key Differences :
    • The absence of a pyridine nitrogen reduces hydrogen-bonding capacity and alters electronic properties.
    • Hydrochloride salt form enhances solubility compared to free amines .
  • Molecular Weight : 246.06 g/mol (hydrochloride salt) vs. ~224.6 g/mol (calculated for free base of the target compound).
1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine
  • Structure : Bromine at pyridine C5 vs. chlorine at C4 in the target compound.
  • Key Differences :
    • Bromine’s larger atomic radius increases steric bulk and lipophilicity (Cl: 0.97 Å; Br: 1.14 Å).
    • Positional isomerism (C2 vs. C3 pyridine substitution) may affect binding to aromatic π-systems in biological targets .
(R)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine
  • Structure : Fluorine at phenyl C3 and chlorine at C3.
  • Phenyl vs. pyridine ring changes basicity and solubility .

Functional Group and Backbone Modifications

tert-Butyl (S)-(4-(2,4-Difluoro-5-(((2,2,2-trifluoroethyl)amino)methyl)phenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate (5k)
  • Structure : Incorporates a thiazin ring and difluorophenyl group.
  • Key Differences :
    • The thiazin ring introduces conformational rigidity, which may enhance target selectivity (e.g., BACE1 inhibition).
    • LCMS m/z 454.4 [M−H]+, indicating higher molecular complexity compared to the target compound .
4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidine
  • Structure : Pyrimidine core with trifluoromethyl and chloro substituents.
  • pyridine. Trifluoromethyl group enhances hydrophobicity and metabolic resistance .

Stereochemical and Salt Form Comparisons

  • Racemic vs. Enantiopure Forms :
    • Analogs like 1-cyclopropyl-2,2,2-trifluoroethan-1-amine () are often synthesized as racemates, whereas the (R)-configuration in the target compound could confer superior enantioselective activity in chiral environments .
  • Salt Forms :
    • Hydrochloride salts (e.g., ) improve crystallinity and bioavailability but may alter pharmacokinetics compared to free amines.

Biological Activity

(R)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine, also known as (R)-1-(4-chloropyridin-3-yl)-2,2,2-trifluoroethanamine hydrochloride, is a compound that has attracted attention due to its potential biological activities. This article explores the compound's biological mechanisms, interactions with various biological targets, and implications for medicinal chemistry.

  • Molecular Formula : C7H7ClF3N
  • Molecular Weight : 247.04 g/mol
  • IUPAC Name : (1R)-1-(4-chloropyridin-3-yl)-2,2,2-trifluoroethanamine hydrochloride

The compound features a trifluoromethyl group and a chloropyridine moiety, which contribute to its unique properties and biological activities.

Research indicates that (R)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine may modulate enzyme activity and receptor functions. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability in cellular environments. Its mechanism of action is believed to involve:

  • Enzyme Inhibition : Interacting with specific enzymes to modulate their activity.
  • Receptor Modulation : Binding to receptors that influence various physiological responses.

1. Antimicrobial Activity

Studies have shown that compounds with similar structural features exhibit antimicrobial properties. The chloropyridine component may enhance the compound's ability to interact with bacterial membranes.

2. Anticancer Potential

Preliminary investigations suggest that (R)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine could exhibit cytotoxic effects against various cancer cell lines. This is particularly relevant given the increasing interest in developing targeted therapies for cancer treatment.

3. Neuropharmacological Effects

The compound may influence neurotransmitter systems due to its structural similarity to known psychoactive substances. This opens avenues for research into its potential as a therapeutic agent for neurological disorders.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds related to (R)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine:

Compound NameStructural FeaturesUnique Aspects
(R)-1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amineDifferent chloropyridine positionVariation in biological activity due to structural differences
(R)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amineDifferent chloropyridine positionMay exhibit different receptor interactions
6-Chloro-3-pyridineacetic acidLacks trifluoromethyl groupDifferent chemical reactivity and biological profile

The unique combination of functional groups in (R)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine enhances its reactivity and potential biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have begun to elucidate the specific interactions of (R)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine with biological targets:

Study 1: Enzyme Interaction

A study investigated the inhibitory effects of the compound on certain enzymes involved in metabolic pathways. Results indicated significant inhibition at micromolar concentrations.

Study 2: Cytotoxicity Assessment

In vitro tests demonstrated that the compound exhibited cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The IC50 values were determined to be in the low micromolar range.

Study 3: Neurotransmitter Modulation

Research involving animal models suggested that administration of the compound influenced dopamine and serotonin levels, indicating potential neuropharmacological effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.